N-Methyl-DL-alanine is a methylated derivative of alanine, an amino acid that plays a critical role in various biochemical processes. This compound is significant in the fields of biochemistry and pharmacology due to its involvement in amino acid transport mechanisms and its potential influence on enzyme activity and gene expression. N-Methyl-DL-alanine is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins but can still play important roles in metabolic pathways.
N-Methyl-DL-alanine can be derived from natural sources or synthesized through chemical processes. It falls under the category of amino acids, specifically as a methylated amino acid. Its molecular formula is , indicating it contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The compound is recognized for its structural similarity to alanine, with the key difference being the presence of a methyl group attached to the nitrogen atom.
N-Methyl-DL-alanine can be synthesized through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yields and purity. Flash chromatography and gel permeation chromatography are often employed for purification purposes following synthesis .
N-Methyl-DL-alanine features a structure similar to alanine but includes an additional methyl group on the nitrogen atom. Its structural representation is as follows:
N-Methyl-DL-alanine participates in various chemical reactions:
N-Methyl-DL-alanine's mechanism of action primarily revolves around its interaction with biological systems:
N-Methyl-DL-alanine has several scientific applications:
N-Methylalanine dehydrogenase (EC 1.5.1.-) is a specialized oxidoreductase first isolated from Pseudomonas MS. This enzyme catalyzes the de novo synthesis of N-methylalanine through the reductive condensation of methylamine and pyruvate, utilizing NADPH as a cofactor. The reaction occurs according to the stoichiometry:
Methylamine + Pyruvate + NADPH + H⁺ → N-Methylalanine + NADP⁺ + H₂O [2] [3] [7]
This pathway represents a key metabolic route for methylamine assimilation in methylotrophic bacteria, allowing the conversion of single-carbon nitrogen sources into biologically useful amino acid derivatives.
The enzyme demonstrates strict specificity for its primary substrates but exhibits measurable affinity for structural analogs. Kinetic parameters determined via Michaelis-Menten analysis reveal the following affinity constants:
Table 1: Kinetic Parameters of N-Methylalanine Dehydrogenase
Substrate | Kₘ (M) | Experimental Conditions |
---|---|---|
Pyruvate | 1.5 × 10⁻² | pH 8.2–8.6, 25°C |
NADPH | 3.5 × 10⁻⁵ | pH 8.2–8.6, 25°C |
Methylamine | 7.5 × 10⁻² | pH 8.2–8.6, 25°C |
The low Kₘ for NADPH indicates high cofactor binding affinity, whereas the comparatively higher Kₘ for methylamine suggests a lower catalytic efficiency for this substrate. Competitive inhibition studies confirm negligible activity with ammonium ions or ethylamine, highlighting the enzyme’s adaptation to methylamine metabolism [2] [3].
Purification to near-homogeneity (confirmed by disc gel electrophoresis) enabled detailed biophysical characterization:
Table 2: Structural Characteristics of N-Methylalanine Dehydrogenase
Parameter | Value | Method |
---|---|---|
Native Molecular Mass | 77,000 Da | Gel Filtration Chromatography |
Subunit Molecular Mass | 36,500 Da | SDS-PAGE |
Quaternary Structure | Homodimer | Comparative Mass Analysis |
pH Optimum | 8.2 – 8.6 | Spectrophotometric Assay |
Despite catalyzing mechanistically similar reductive aminations, these enzymes exhibit fundamental functional and structural divergence:
Physical separation during purification from Pseudomonas MS extracts confirms these enzymes are distinct gene products rather than isoforms [2].
The biosynthesis of N-methylalanine adheres to strict mass balance, governed by the dehydrogenase-catalyzed reaction:
CH₃NH₂ + CH₃COCOO⁻ + NADPH + H⁺ → CH₃NH-CH(CH₃)-COO⁻ + NADP⁺ + H₂O
Key stoichiometric considerations include:
Table 3: Stoichiometric Balance in N-Methylalanine Biosynthesis
Reactant Consumed | Molar Equivalents | Product Formed |
---|---|---|
Methylamine | 1.0 | |
Pyruvate | 1.0 | N-Methyl-DL-alanine: 1.0 |
NADPH | 1.0 | NADP⁺: 1.0 |
Biotechnological implementations exploit these relationships. For instance, recombinant C. glutamicum strains expressing dpkA (encoding N-methylalanine dehydrogenase from Pseudomonas putida) achieve titers of 31.7 g·L⁻¹ in fed-batch cultivation by optimizing pyruvate availability and methylamine feeding [5].
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